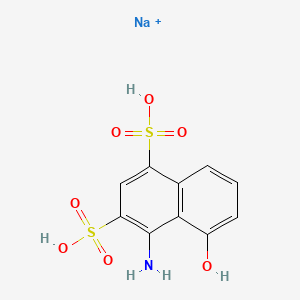
Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid: is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable salts, making it valuable in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration, reduction, and further sulfonation. The process can be summarized as follows:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids to form 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: The nitro compound is reduced using iron powder and ammonium hydroxide to yield 1-amino-3,6,8-naphthalenetrisulfonic acid.
Sulfonation: Finally, the amino compound undergoes further sulfonation to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:
Sulfonation: Large-scale sulfonation of naphthalene using fuming sulfuric acid.
Nitration: Controlled nitration using a mixture of nitric and sulfuric acids.
Reduction: Reduction of the nitro compound using iron powder and ammonium hydroxide.
Sulfonation: Final sulfonation to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium hydroxide are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a precursor for various chemical reactions in organic synthesis.
Biology:
- Utilized in biochemical assays and research involving enzyme reactions.
Medicine:
- Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
Mecanismo De Acción
The mechanism of action of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid involves its ability to participate in various chemical reactions due to the presence of amino and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in a wide range of applications .
Comparación Con Compuestos Similares
1-Amino-8-naphthol-3,6-disulfonic acid: Similar structure but different substitution pattern.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Similar functional groups but different sulfonation positions.
5-Sulfoisophthalic acid sodium salt: Different core structure but similar sulfonic acid groups.
Uniqueness: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H9NNaO7S2+ |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1 |
Clave InChI |
JOVLEOXYYWEEEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















